molecular formula C30H26F2N2O2S B303818 N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303818
M. Wt: 516.6 g/mol
InChI Key: PTJFSOIDZBPRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potential anticancer agent in the early 1990s and has since been the subject of numerous studies.

Mechanism of Action

DMXAA works by activating the innate immune system, leading to the production of cytokines and other immune mediators. This immune response leads to the destruction of the tumor vasculature and the subsequent death of the tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important mediators of the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of preclinical models. This makes it a promising candidate for further study in clinical trials. However, DMXAA has also been shown to have a number of limitations. For example, it has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, DMXAA has been shown to have limited efficacy in some tumor types.

Future Directions

There are a number of future directions for the study of DMXAA. One area of interest is the development of combination therapies that incorporate DMXAA with other anticancer agents. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and safety profiles.

Synthesis Methods

DMXAA can be synthesized using a variety of methods, but one of the most common is the reaction of 2,4-difluoroaniline with 4-methylthiophenol in the presence of a palladium catalyst. The resulting intermediate is then reacted with a mixture of phenylacetonitrile and cyclohexanone to produce DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, breast, and colon cancers. DMXAA works by targeting the tumor vasculature, leading to the destruction of the blood vessels that supply the tumor with nutrients and oxygen.

properties

Product Name

N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C30H26F2N2O2S

Molecular Weight

516.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C30H26F2N2O2S/c1-17-27(30(36)34-24-13-10-21(31)16-23(24)32)28(19-8-11-22(37-2)12-9-19)29-25(33-17)14-20(15-26(29)35)18-6-4-3-5-7-18/h3-13,16,20,28,33H,14-15H2,1-2H3,(H,34,36)

InChI Key

PTJFSOIDZBPRGK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)SC)C(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.